molecular formula C20H24N2O B7479699 N-benzyl-2-phenyl-2-piperidin-1-ylacetamide

N-benzyl-2-phenyl-2-piperidin-1-ylacetamide

Cat. No. B7479699
M. Wt: 308.4 g/mol
InChI Key: XWCXSCINGFOTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-phenyl-2-piperidin-1-ylacetamide, also known as BPAPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BPAPA is a member of the piperidine family of compounds and has been found to have a range of interesting properties that make it useful in a variety of different applications. In

Mechanism of Action

N-benzyl-2-phenyl-2-piperidin-1-ylacetamide works by binding to the DAT protein and preventing it from transporting dopamine back into the presynaptic neuron. This leads to an increase in extracellular dopamine levels, which can have a range of effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
The effects of this compound on biochemical and physiological processes are complex and depend on a variety of factors, including the dose and duration of exposure. In general, this compound has been found to increase extracellular dopamine levels, which can lead to changes in neurotransmitter signaling and behavior. This compound has also been found to have effects on other neurotransmitter systems, including serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-2-phenyl-2-piperidin-1-ylacetamide in scientific research is its specificity for the DAT protein. This allows researchers to selectively manipulate dopamine signaling without affecting other neurotransmitter systems. However, there are also some limitations to using this compound, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are many potential directions for future research on N-benzyl-2-phenyl-2-piperidin-1-ylacetamide. One area of interest is the use of this compound as a tool for studying the role of dopamine in addiction and other psychiatric disorders. Another area of research involves the development of new compounds based on the structure of this compound that may have improved pharmacological properties. Overall, this compound is a promising compound with many potential applications in scientific research.

Synthesis Methods

N-benzyl-2-phenyl-2-piperidin-1-ylacetamide is typically synthesized through a multi-step process that involves the reaction of benzylamine and 2-phenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine in the presence of a reducing agent such as sodium borohydride to produce the final product, this compound.

Scientific Research Applications

N-benzyl-2-phenyl-2-piperidin-1-ylacetamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of the dopamine transporter (DAT). DAT is a protein that is responsible for transporting dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. This compound has been found to inhibit DAT function, which can be useful in studying the role of dopamine in various physiological and pathological processes.

properties

IUPAC Name

N-benzyl-2-phenyl-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c23-20(21-16-17-10-4-1-5-11-17)19(18-12-6-2-7-13-18)22-14-8-3-9-15-22/h1-2,4-7,10-13,19H,3,8-9,14-16H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCXSCINGFOTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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